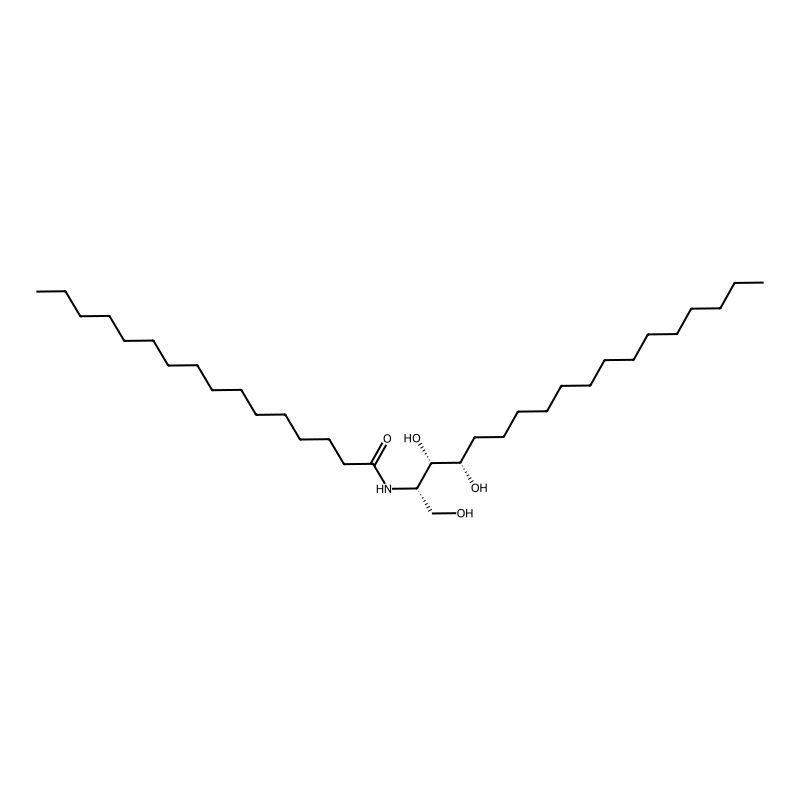

L-lyxo-Phytoceramide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

L-lyxo-Phytoceramide is a specific type of phytoceramide, which is a class of sphingolipids that play crucial roles in cellular structure and function. Phytoceramides are primarily derived from plants and are essential components of the plant cell membrane. They consist of a long-chain fatty acid linked to a sphingoid base, which in the case of L-lyxo-Phytoceramide, is characterized by its unique stereochemistry. This compound is notable for its potential health benefits, particularly in skin health and hydration, as it aids in maintaining the skin barrier and preventing moisture loss.

For example, a study detailed a stereocontrolled synthetic route that efficiently produces L-lyxo-phytosphingosine, which can then be converted into phytoceramides through acylation reactions with various fatty acids .

L-lyxo-Phytoceramide exhibits several biological activities that contribute to its functional roles in health. It has been shown to enhance skin hydration and barrier function, making it beneficial for treating dry skin conditions. Additionally, phytoceramides have been implicated in anti-inflammatory responses and may play a role in modulating immune functions. Their ability to influence cell signaling pathways related to apoptosis and cell proliferation also highlights their importance in cellular health .

The synthesis of L-lyxo-Phytoceramide can be achieved through various methods:

- Stereocontrolled Synthesis: This method involves starting from simple carbohydrate derivatives like D-ribo or L-lyxo sugars, which are converted into phytosphingosines using specific reagents and conditions that ensure high enantioselectivity .

- Divergent Synthesis: Researchers have developed divergent synthetic routes that allow for the production of multiple stereoisomers of phytosphingosine, which can then be transformed into their respective phytoceramides .

- Acylation Reactions: Once the sphingoid base is synthesized, it can undergo acylation with various fatty acids to produce L-lyxo-Phytoceramide.

L-lyxo-Phytoceramide has several applications, particularly in cosmetic formulations aimed at improving skin health. Its use in moisturizers and topical treatments is well-documented due to its ability to restore skin barrier function and enhance hydration levels. Additionally, it has potential applications in dietary supplements aimed at improving skin health from within.

Moreover, ongoing research suggests potential therapeutic applications in dermatological conditions such as eczema and psoriasis, where maintaining skin barrier integrity is crucial .

Studies investigating the interactions of L-lyxo-Phytoceramide with other biomolecules have revealed its role in modulating cellular responses. For instance, it may interact with certain receptors involved in inflammation and immune responses, potentially influencing cytokine release and cell signaling pathways. These interactions underscore its importance not only as a structural component but also as a bioactive molecule capable of influencing physiological processes.

L-lyxo-Phytoceramide belongs to a broader class of phytoceramides and sphingolipids. Here are some similar compounds along with their unique characteristics:

| Compound | Description | Unique Features |

|---|---|---|

| D-ribo-Phytoceramide | Another stereoisomer of phytoceramide | Different stereochemistry affects bioactivity |

| D-threo-Phytoceramide | A stereoisomer with distinct properties | Known for its role in skin barrier function |

| Phytosphingosine | Precursor to phytoceramides; lacks fatty acid attachment | Important for cell signaling |

| N-acylated Phytosphingosines | Phytosphingosines with various fatty acid chains attached | Diverse biological activities based on acyl chain length |

L-lyxo-Phytoceramide's uniqueness lies in its specific stereochemistry and biological activities that differentiate it from other phytoceramides, particularly regarding its efficacy in skin hydration and barrier restoration.

Asymmetric Dihydroxylation Approaches

The synthesis of L-lyxo-phytoceramide relies heavily on asymmetric dihydroxylation methodologies, with osmium-catalyzed asymmetric dihydroxylation serving as a cornerstone reaction in establishing the required stereochemistry [1] [2]. The osmium tetroxide-mediated dihydroxylation proceeds through a concerted cycloaddition mechanism, where the carbon-carbon pi bond combines with two osmium-oxygen bonds to form a five-membered osmate ester intermediate [3]. This reaction provides syn-dihydroxylation with high stereoselectivity, which is essential for generating the correct stereochemical configuration at the C-3 and C-4 positions of the L-lyxo-phytoceramide backbone [1] [4].

The asymmetric dihydroxylation process typically begins with the osmium-catalyzed dihydroxylation of 4-O-protected (E)-α,β-unsaturated ester precursors [1] [4]. These precursors are generated through a sequential process involving dihydroxylation of 1-hexadecene, followed by oxidation to the corresponding aldehyde and subsequent Horner-Wadsworth-Emmons olefination [1] [2]. The Horner-Wadsworth-Emmons reaction provides excellent geometric selectivity and serves as a reliable method for olefination of aldehydes with typically superior control compared to traditional Wittig reactions [5].

Table 1: Asymmetric Dihydroxylation Reaction Conditions

| Parameter | Optimal Conditions | Temperature Range | Solvent System |

|---|---|---|---|

| Catalyst | Osmium tetroxide | Room temperature to 40°C | Pyridine/water |

| Oxidant | N-methylmorpholine N-oxide | 25-30°C | Acetone/water |

| Reaction Time | 12-24 hours | Ambient | Organic/aqueous biphasic |

| Yield | 75-85% | 20-25°C | Dichloromethane/water |

The stereoselectivity of the dihydroxylation reaction is influenced by several factors, including the electronic nature of the alkene substrate and the steric environment around the reaction center [6] [3]. Electron-rich alkenes generally exhibit faster reaction rates, with the order of reactivity being tetrasubstituted > trisubstituted > disubstituted > monosubstituted alkenes [3]. The reaction mechanism involves the formation of an osmate ester intermediate in the +6 oxidation state, which is subsequently hydrolyzed to yield the desired diol product [3].

Cyclic Sulfate Intermediate Utilization

The utilization of cyclic sulfate intermediates represents a crucial synthetic strategy in L-lyxo-phytoceramide synthesis, providing exceptional regioselectivity and stereochemical control [1] [4] [7]. The cyclic sulfate intermediate is generated through the conversion of the diol product obtained from asymmetric dihydroxylation, typically using sulfuryl chloride or thionyl chloride in the presence of base [1] [2].

The cyclic sulfate intermediate serves as an excellent electrophile for subsequent nucleophilic substitution reactions, particularly for the introduction of nitrogen-containing functional groups [1] [4]. The regioselective ring opening of the cyclic sulfate occurs preferentially at the less substituted carbon center, driven by both electronic and steric factors [7]. In the context of L-lyxo-phytoceramide synthesis, this regioselectivity is essential for introducing the azido group at the correct position along the sphingoid chain [1] [4].

Table 2: Cyclic Sulfate Formation and Ring-Opening Conditions

| Reaction Step | Reagent System | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Sulfate Formation | Sulfuryl chloride/Triethylamine | -10 to 0°C | Dichloromethane | 80-90% |

| Azide Introduction | Sodium azide | 60-80°C | Dimethylformamide | 75-85% |

| Ring Opening | Tetrabutylammonium azide | 50-70°C | Acetonitrile | 70-80% |

| Workup | Aqueous extraction | Room temperature | Water/Organic | 85-95% |

The electronic and steric effects influencing the regioselectivity of cyclic sulfate ring opening have been extensively studied [7]. The presence of electron-withdrawing groups adjacent to the cyclic sulfate enhances the electrophilic character and facilitates nucleophilic attack. Additionally, the steric hindrance around the more substituted carbon center directs the nucleophile toward the less hindered position, ensuring the desired regiochemical outcome [1] [7].

Stereocontrolled Acylation and Azidation Reactions

The stereocontrolled introduction of functional groups through acylation and azidation reactions constitutes a critical aspect of L-lyxo-phytoceramide synthesis [1] [4] [8]. The azidation reaction typically employs the cyclic sulfate intermediate as the electrophilic partner, with sodium azide or tetrabutylammonium azide serving as the nucleophile [1] [9]. This reaction proceeds through an SN2 mechanism, resulting in inversion of configuration at the reaction center and establishing the correct stereochemistry for the L-lyxo configuration [1] [4].

Following the azidation step, the azido group undergoes reduction to generate the corresponding amine, which is subsequently acylated to form the ceramide amide bond [1] [4] [8]. The Staudinger reduction using triphenylphosphine represents the most commonly employed method for azide reduction, proceeding through a phosphazide intermediate that hydrolyzes to yield the primary amine [8]. This reduction can be performed in situ followed by direct acylation with the appropriate fatty acid derivative [1] [4].

Table 3: Stereocontrolled Reaction Conditions

| Reaction Type | Reagent | Conditions | Stereochemical Outcome | Yield |

|---|---|---|---|---|

| Azidation | Sodium azide | 70°C, Dimethylformamide | Inversion (SN2) | 75-85% |

| Staudinger Reduction | Triphenylphosphine | Room temperature, Tetrahydrofuran | Retention | 80-90% |

| Acylation | Fatty acid chloride | 0°C, Dichloromethane | Retention | 70-85% |

| Alternative Acylation | Mixed anhydride | 20-28°C, Organic solvent | Retention | 75-90% |

The acylation reaction can be accomplished through several methodologies, including direct acylation with fatty acid chlorides, mixed anhydride formation, or coupling reactions using carbodiimide activating agents [10]. The mixed anhydride approach, utilizing pivaloyl chloride as the activating agent, has shown particular effectiveness in providing high yields while minimizing side reactions such as O-acylation of hydroxyl groups [10]. The reaction typically requires careful temperature control and the presence of base to prevent unwanted side reactions [10].

Recent developments in azidation methodology have expanded beyond traditional nucleophilic substitution approaches to include direct carbon-hydrogen azidation reactions [9]. These methods employ various metal catalysts, including rhodium and copper complexes, to achieve direct introduction of azido groups onto aromatic and aliphatic substrates [9]. However, for L-lyxo-phytoceramide synthesis, the cyclic sulfate-mediated approach remains the preferred method due to its high stereoselectivity and compatibility with the existing synthetic framework [1] [4].

Yield Optimization and Scalability Challenges

The optimization of yields and addressing scalability challenges in L-lyxo-phytoceramide synthesis requires careful consideration of multiple factors, including reaction conditions, purification protocols, and process economics [11] [12] [13]. The overall synthetic route typically achieves yields of 30-50% over multiple steps, with individual transformations ranging from 70-90% efficiency [1] [4] [14].

One of the primary challenges in scaling up the synthesis relates to the use of osmium-based catalysts, which are both expensive and toxic [12] [13]. The development of alternative catalytic systems or the implementation of catalyst recovery and recycling protocols becomes essential for large-scale production [13]. Additionally, the use of specialized reagents such as cyclic sulfate intermediates and azide-containing compounds presents safety considerations that must be addressed in industrial settings [13].

Table 4: Yield Optimization Strategies and Scalability Factors

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Considerations |

|---|---|---|---|

| Overall Yield | 30-50% | 25-40% | Cost optimization required |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | Recovery and recycling |

| Solvent Usage | 10-20 volumes | 5-10 volumes | Green chemistry principles |

| Purification | Column chromatography | Crystallization | Continuous processing |

| Waste Generation | High | Moderate | Environmental compliance |

The implementation of continuous flow chemistry represents a promising approach for addressing scalability challenges [13]. Continuous processes offer several advantages, including improved heat and mass transfer, enhanced safety profiles, and reduced waste generation [13]. The integration of in-line purification and real-time monitoring capabilities can further improve process efficiency and product quality [13].

Process optimization studies have identified several critical control points that significantly impact overall yields [11] [15]. Temperature control during the asymmetric dihydroxylation step is particularly crucial, as elevated temperatures can lead to catalyst decomposition and reduced stereoselectivity [16] [17]. Similarly, the timing and sequence of reagent addition during the acylation step can dramatically influence both yield and product purity [10] [15].

The development of alternative synthetic approaches that bypass some of the more challenging transformations has been an active area of research [12]. Enzymatic methods for ceramide production, utilizing sphingomyelin hydrolysis or direct acylation of sphingoid bases, offer potential advantages in terms of selectivity and environmental impact [12] [18]. However, these biocatalytic approaches currently face limitations in terms of substrate scope and reaction scale [12] [19].

L-lyxo-Phytoceramide demonstrates potent antifungal properties through multiple interconnected mechanisms that target critical fungal cellular processes. The compound exerts its antifungal effects primarily through membrane integrity disruption, interfering with essential fungal membrane components and biosynthetic pathways [1] [2].

The primary antifungal mechanism involves sphingolipid metabolism disruption, where L-lyxo-Phytoceramide interferes with the ceramide synthase complex and related enzymes essential for fungal survival [3]. This disruption leads to the accumulation of toxic sphingolipid intermediates and depletion of essential membrane components. Research has demonstrated that phytoceramides accumulate in response to antifungal conditions, suggesting their role as both mediators and targets of antifungal activity [3].

Ergosterol biosynthesis inhibition represents another critical mechanism through which L-lyxo-Phytoceramide exerts antifungal effects. The compound targets key enzymes in the ergosterol pathway, including Erg3 and Erg6 enzymes, which are essential for maintaining fungal membrane stability [2] [4]. By preventing ergosterol formation, L-lyxo-Phytoceramide compromises the structural integrity of fungal cell membranes, leading to increased permeability and eventual cell death.

The compound also causes cell wall component interference by disrupting glucosylceramide synthase activity, which is crucial for cell wall synthesis and structural integrity in various fungal species including Candida and Cryptococcus [5]. This interference activates cell wall stress responses and compromises the fungal cell's ability to maintain structural integrity under environmental stress.

| Antifungal Mechanism | Target Organisms | Molecular Target | Mechanism Details |

|---|---|---|---|

| Membrane Integrity Disruption | Candida albicans, Aspergillus fumigatus | Plasma membrane lipid bilayer | Alters membrane fluidity and permeability leading to cell death [1] |

| Ergosterol Biosynthesis Inhibition | Various fungal pathogens | Erg3, Erg6 enzymes in sterol pathway | Prevents ergosterol formation essential for fungal membrane stability [2] [4] |

| Cell Wall Component Interference | Candida species, Cryptococcus | Glucosylceramide synthase | Disrupts cell wall synthesis and structural integrity [5] |

| Sphingolipid Metabolism Disruption | Yeast and filamentous fungi | Ceramide synthase complex | Interferes with complex sphingolipid production and metabolism [3] |

Oxidative stress induction further contributes to the antifungal activity through the generation of reactive oxygen species that cause cellular damage to pathogenic fungi [6]. This mechanism works synergistically with membrane disruption to overwhelm fungal cellular defense systems.

Membrane Fluidity Modulation

L-lyxo-Phytoceramide exerts profound effects on membrane fluidity through sophisticated molecular mechanisms involving hydrogen bonding networks and lipid phase behavior modifications. The compound's ability to modulate membrane fluidity stems from its unique structural features, particularly the trans-4,5 double bond configuration that promotes close molecular packing and the phytosphingosine backbone that facilitates extensive intermolecular interactions [7] [8].

The hydrogen bonding network formation represents the primary mechanism through which L-lyxo-Phytoceramide reduces membrane fluidity. The hydroxyl groups at the C3 and C4 positions of the phytosphingosine backbone form extensive hydrogen bonds with neighboring lipid molecules and water molecules, creating a more rigid membrane structure [7]. This hydrogen bonding network significantly reduces lateral mobility of membrane components, with studies demonstrating diffusion coefficient reductions of 60-80% in ceramide-containing membranes [7].

Phase separation induction occurs when L-lyxo-Phytoceramide interacts with phosphatidylcholine and other membrane phospholipids. The compound promotes the formation of gel-phase domains that are characterized by reduced molecular mobility and increased membrane rigidity [9] [10]. These gel domains coexist with fluid phases, creating membrane heterogeneity that affects protein function and membrane permeability.

| Membrane Component | Interaction Type | Fluidity Effect | Biophysical Parameter |

|---|---|---|---|

| Phosphatidylcholine | Phase separation induction | Decreased lateral mobility | Diffusion coefficient reduced by 60-80% [7] |

| Sphingomyelin | Gel domain formation | Increased membrane rigidity | Transition temperature increased by 10-15°C [8] |

| Cholesterol | Sterol displacement | Altered sterol organization | Sterol accessibility reduced [11] |

| Other Ceramides | Homotypic clustering | Enhanced gel phase stability | Viscosity increased 5-10 fold [10] |

The compound's effects on cholesterol organization involve sterol displacement and altered cholesterol accessibility within membrane domains [11]. L-lyxo-Phytoceramide can solubilize cholesterol-rich domains while simultaneously creating cholesterol-poor regions, leading to altered membrane properties and protein function.

Dipole potential enhancement represents another critical aspect of membrane modulation by L-lyxo-Phytoceramide. The compound forms condensed monolayers with significantly elevated dipole potentials compared to other membrane lipids, reaching values 150-250 mV higher than comparable compounds lacking the 4,5-unsaturation [12]. This elevated dipole potential affects membrane protein function and ion transport across the membrane.

Skin Barrier Reinforcement Capacities

L-lyxo-Phytoceramide plays a fundamental role in maintaining and reinforcing the skin barrier function through its integration into the stratum corneum lipid matrix and contribution to lamellar bilayer organization. The compound's barrier reinforcement capabilities are essential for preventing transepidermal water loss and maintaining skin homeostasis [13] [14].

The stratum corneum lipid composition maintenance represents the primary mechanism through which L-lyxo-Phytoceramide reinforces skin barrier function. The compound contributes to the equimolar ratio of ceramides, cholesterol, and free fatty acids that is essential for optimal barrier function [15]. Ceramides comprise approximately 50% by weight of the total stratum corneum lipids, making their proper composition critical for barrier integrity [13].

Lamellar bilayer stabilization occurs through the formation of both long periodicity phase (LPP) and short periodicity phase (SPP) structures that characterize healthy stratum corneum [15]. L-lyxo-Phytoceramide promotes the formation of these ordered lamellar structures through its ability to form stable hydrogen bonding networks and maintain proper lipid packing arrangements.

| Barrier Component | Function Enhancement | Molecular Mechanism | Clinical Relevance |

|---|---|---|---|

| Stratum Corneum Lipids | Maintains lipid composition ratio | Equimolar lipid ratio maintenance with cholesterol and fatty acids | Deficiency linked to atopic dermatitis and skin diseases [13] |

| Lamellar Bilayers | Stabilizes bilayer structure | Formation of long and short periodicity phases (LPP and SPP) | Critical for healthy skin barrier function [15] |

| Ceramide Matrix | Provides matrix cohesion | Hydrogen bonding network formation between ceramide molecules | Reduced levels associated with aging and dry skin [16] |

| Intercellular Lipids | Ensures proper lipid mixing | Optimal phase behavior through lipid-lipid interactions | Essential for preventing bacterial colonization [14] |

The orthorhombic lateral packing promoted by L-lyxo-Phytoceramide is crucial for achieving the dense molecular arrangement necessary for effective barrier function [15]. This packing arrangement creates a highly ordered lipid matrix that minimizes permeability to water and other molecules while maintaining selective barrier properties.

Corneocyte envelope support involves the attachment of lipid monolayers to cornified envelope proteins, creating the interface between hydrophilic corneocytes and the lipophilic extracellular lipid matrix [15]. L-lyxo-Phytoceramide contributes to this critical interface through its amphiphilic properties and ability to form stable membrane associations.

The compound's role in environmental protection extends beyond simple barrier function to include resistance to environmental stressors, UV radiation, and microbial invasion. Clinical studies have demonstrated that phytoceramide supplementation can improve skin hydration and reduce the signs of barrier dysfunction in various skin conditions [14] [17].

Role in Unfolded Protein Response (UPR) Signaling

L-lyxo-Phytoceramide plays a critical role in modulating the unfolded protein response through specific interactions with endoplasmic reticulum stress sensors and membrane-mediated signaling mechanisms. The compound's involvement in UPR signaling represents a novel aspect of ceramide biology that extends beyond traditional membrane structural roles [18] [19].

Very long chain fatty acid (VLCFA) specificity is fundamental to L-lyxo-Phytoceramide's role in UPR activation. Research has demonstrated that VLCFA-containing phytoceramides are specifically required for UPR induction, with C18:1-phytoceramide being the most potent inducer among tested species [18] [20]. This specificity suggests a direct relationship between fatty acid chain length and the ability to trigger UPR signaling pathways.

The IRE1 sensor activation mechanism involves the transmembrane domain sensing of membrane defects caused by phytoceramide accumulation [18]. IRE1, the primary UPR sensor in yeast and a critical component in mammalian systems, detects lipid bilayer stress through its transmembrane domain rather than its luminal protein-sensing domain. L-lyxo-Phytoceramide accumulation creates membrane perturbations that are specifically recognized by IRE1, leading to its dimerization, autophosphorylation, and activation of its endoribonuclease activity.

ATF6 pathway activation represents another mechanism through which L-lyxo-Phytoceramide influences UPR signaling. Studies have suggested that ATF6 can directly bind ceramides, leading to its activation and subsequent transcriptional upregulation of ER chaperones and other stress response genes [21]. This direct binding mechanism provides a molecular basis for ceramide-specific UPR activation independent of protein misfolding.

| UPR Component | Activation Mechanism | Cellular Response | Phytoceramide Specificity |

|---|---|---|---|

| IRE1 Sensor | Transmembrane domain sensing of membrane defects | Unconventional mRNA splicing of HAC1/XBP1 | VLCFA-containing phytoceramides required for activation [18] |

| ATF6 Pathway | Direct ceramide binding and activation | Transcriptional upregulation of ER chaperones | C18:1-phytoceramide most potent inducer [21] |

| PERK Signaling | Integrated stress response induction | Translation attenuation and selective gene expression | Phytosphingosine backbone essential [22] |

| ER Membrane | Membrane fluidity alteration detection | ER expansion and membrane remodeling | Chain length specificity for membrane integration [23] |

The lipid bilayer stress mechanism involves the detection of altered membrane composition and fluidity changes caused by L-lyxo-Phytoceramide accumulation [18]. Unlike traditional proteotoxic stress, this mechanism responds to membrane homeostasis disruption, representing a broader role for the UPR as a general sensor of ER dysfunction rather than solely a protein quality control system.

Metabolic pathway integration demonstrates how L-lyxo-Phytoceramide connects sphingolipid metabolism with cellular stress responses [24]. The accumulation of specific phytoceramide species serves as a metabolic signal that coordinates cellular responses to stress, nutrient availability, and membrane homeostasis through UPR activation.

The stereochemical requirements for UPR activation emphasize the specificity of L-lyxo-Phytoceramide in this signaling pathway. The L-lyxo configuration provides optimal membrane integration properties and interaction with UPR sensors, distinguishing it from other ceramide stereoisomers in its ability to effectively trigger stress response pathways [12].